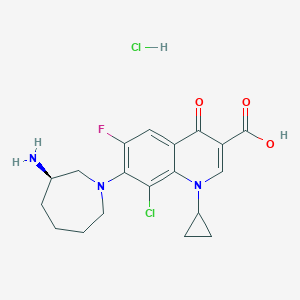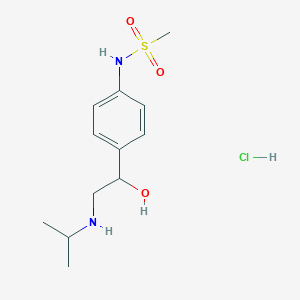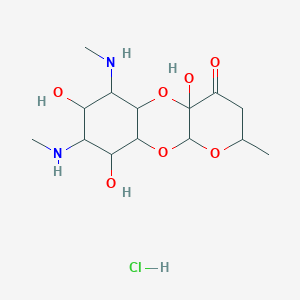
Bosentan hydrate
Vue d'ensemble
Description
Bosentan Hydrate is a sulfonamide-based compound that functions as a dual endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension by blocking the action of endothelin molecules, which would otherwise promote the narrowing of blood vessels and lead to high blood pressure . This compound is marketed under the trade name Tracleer by Actelion Pharmaceuticals .
Applications De Recherche Scientifique
Bosentan Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfonamide chemistry and for developing new synthetic methodologies.
Biology: this compound is used in biological studies to understand the role of endothelin receptors in various physiological processes.
Medicine: It is extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting endothelin receptors
Mécanisme D'action
Target of Action
Bosentan hydrate, also known as Bosentan, is a competitive antagonist of endothelin-1 (ET), primarily acting on the endothelin type-A (ET-A) and type-B (ET-B) receptors . These receptors are found in the endothelium and vascular smooth muscle cells .
Mode of Action
This compound works by blocking the binding of endothelin molecules to their receptors, ET-A and ET-B . This action prevents endothelin molecules, which are potent blood vessel constrictors, from promoting the narrowing of blood vessels and leading to high blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin pathway. By blocking the binding of endothelin to its receptors, this compound negates the deleterious effects of endothelin . This action leads to the widening of blood vessels and a reduction in blood pressure .
Pharmacokinetics
It’s known that the drug is used to treat pulmonary hypertension, suggesting that it has sufficient bioavailability to exert its effects on the cardiovascular system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of vasoconstriction. By blocking the action of endothelin molecules, this compound prevents the narrowing of blood vessels, thereby reducing blood pressure . In addition, this compound has been found to exert cardioprotective effects during myocardial ischemia-reperfusion injury .
Action Environment
As a medication used to treat pulmonary hypertension, it can be inferred that factors such as the patient’s cardiovascular health, the presence of other medications, and individual patient characteristics may influence the drug’s action and efficacy .
Analyse Biochimique
Biochemical Properties
Bosentan hydrate acts as a competitive antagonist of endothelin-1 (ET) for the ET A and ET B receptors . The Ki values for these receptors in human smooth muscle cells (SMC) are 4.7 nM and 95 nM, respectively .
Cellular Effects
This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules . This action prevents the narrowing of blood vessels and reduces high blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the binding of endothelin to its receptors . This negates the deleterious effects of endothelin, a potent blood vessel constrictor .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to be effective and safe for the treatment of pulmonary arterial hypertension (PAH) regardless of type . The drug has been observed to provide significant clinical benefits, including improved exercise ability and decreased rate of clinical worsening .
Dosage Effects in Animal Models
In animal models, the interaction of this compound with other drugs has been studied. For instance, a study investigated the pharmacokinetic interaction between this compound and teneligliptin, an antidiabetic drug . The study found that a single dose of this compound did not affect blood glucose levels, suggesting that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound .
Transport and Distribution
This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . This suggests that the drug is transported and distributed within cells and tissues through these processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bosentan Hydrate can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzenesulfonamide with various reagents. The synthesis typically involves the following steps:
Formation of the bipyrimidine core: This step involves the reaction of 2-chloropyrimidine with 2-hydroxyethoxy-5-methoxyphenol to form the bipyrimidine core.
Sulfonamide formation: The bipyrimidine core is then reacted with 4-tert-butylbenzenesulfonyl chloride to form the sulfonamide.
Hydration: The final step involves the hydration of the sulfonamide to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Bosentan Hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ambrisentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.
Uniqueness
Bosentan Hydrate is unique in its dual antagonistic action on both endothelin-A and endothelin-B receptors, whereas some similar compounds may selectively target only one type of receptor. This dual action makes this compound particularly effective in treating pulmonary arterial hypertension .
Propriétés
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRWVVIEPWAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873178 | |
| Record name | Bosentan hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157212-55-0 | |
| Record name | Bosentan monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosentan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosentan hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)


